Ethyl Isopropyl Sulfone

Catalog No.
S1903449
CAS No.
4853-75-2
M.F
C5H12O2S
M. Wt
136.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl Isopropyl Sulfone

CAS Number

4853-75-2

Product Name

Ethyl Isopropyl Sulfone

IUPAC Name

2-ethylsulfonylpropane

Molecular Formula

C5H12O2S

Molecular Weight

136.22 g/mol

InChI

InChI=1S/C5H12O2S/c1-4-8(6,7)5(2)3/h5H,4H2,1-3H3

InChI Key

RDKKQZIFDSEMNU-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)C(C)C

Canonical SMILES

CCS(=O)(=O)C(C)C

Electrolytes for Electrochemical Double Layer Capacitors (EDLCs)

EDLCs are high-power energy storage devices that rely on the separation of charges at an electrode interface. EIS, when combined with acetonitrile (ACN), shows promise as an electrolyte for EDLCs due to several factors []:

  • High Voltage Capabilities: The mixture of EIS and ACN allows EDLCs to operate at higher voltages (up to 3.0 V) compared to traditional electrolytes. This translates to potentially increased energy storage capacity.
  • Capacitance Retention: EDLCs using EIS-based electrolytes exhibit remarkable capacitance retention. Studies have shown minimal capacitance loss (around 3%) even after extended testing periods [].

These properties make EIS-ACN mixtures attractive candidates for developing high-performance EDLCs.

High-Temperature Stability in Supercapacitors

Supercapacitors are another class of energy storage devices similar to EDLCs but with potentially higher energy density. Research suggests that EIS can enhance the thermal and electrochemical stability of supercapacitors []:

  • Improved Thermal Stability: EIS-based electrolytes demonstrate good thermal stability with minimal degradation at elevated temperatures (up to 60°C). This is crucial for supercapacitors operating in high-temperature environments.
  • Electrochemical Stability: EIS contributes to a wider electrochemical stability window within the supercapacitor, allowing for more efficient energy conversion.

Ethyl Isopropyl Sulfone is a colorless to light yellow liquid with the molecular formula C₅H₁₂O₂S and a molecular weight of 136.21 g/mol. It is recognized for its high thermal and electrochemical stability, making it a promising candidate for various applications, particularly in energy storage systems such as electric double-layer capacitors. The compound has a boiling point of approximately 91 °C at 2 mmHg and a flash point of 101 °C, indicating its relatively stable nature under standard conditions .

As EiPS is primarily used as a solvent, a specific mechanism of action is not applicable. Its role lies in facilitating reactions and interactions between other compounds within the solution.

  • Potential skin and eye irritant: As with many organic solvents, EiPS may irritate skin and eyes upon contact. Standard laboratory practices for handling organic solvents should be followed, including the use of personal protective equipment like gloves, safety glasses, and a fume hood [].
  • Unknown Flammability: Data on flammability is not available. It is advisable to handle EiPS with caution regarding ignition sources until flammability data becomes available.
Typical of sulfone compounds. These include:

  • Nucleophilic Substitution Reactions: The sulfone group can participate in nucleophilic attacks, leading to the substitution of the ethyl or isopropyl groups.
  • Reduction Reactions: Ethyl Isopropyl Sulfone can be reduced to form corresponding sulfides or alcohols under specific conditions.
  • Decomposition Reactions: At elevated temperatures, it can decompose to yield various byproducts, which may contribute to passivation layers in electrochemical applications .

Ethyl Isopropyl Sulfone can be synthesized through several methods:

  • Sulfonation of Olefins: This method involves reacting ethylene or propylene with sulfur trioxide or chlorosulfonic acid under controlled conditions.
  • Alkylation Reactions: The compound can also be formed by alkylating sodium sulfinates with appropriate halides.
  • Reduction of Sulfoxides: Ethyl Isopropyl Sulfone can be synthesized by oxidizing corresponding sulfides or reducing sulfoxides .

Ethyl Isopropyl Sulfone finds utility in various fields:

  • Electrolytes in Energy Storage: It is used as an electrolyte solvent in electric double-layer capacitors due to its excellent thermal and electrochemical stability, enabling high capacitance retention even at elevated temperatures .
  • Chemical Intermediates: The compound serves as a precursor in organic synthesis and pharmaceuticals.
  • Solvent

Research indicates that Ethyl Isopropyl Sulfone-based electrolytes exhibit significant interactions with electrode materials in energy storage devices. These interactions may enhance performance by forming passivation layers that protect electrodes from degradation during cycling, thus improving the longevity and efficiency of supercapacitors . Studies have shown that it maintains high performance at elevated temperatures compared to other conventional electrolytes like acetonitrile .

Ethyl Isopropyl Sulfone shares structural similarities with various sulfone compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Dimethyl SulfoneC₂H₆O₂SCommonly used as a solvent; low toxicityMore polar than Ethyl Isopropyl Sulfone
Diphenyl SulfoneC₁₂H₁₀O₂SUsed in polymer synthesis; higher melting pointMore stable under heat but less versatile
MethylsulfonylmethaneC₂H₆O₂SUsed as a dietary supplement; anti-inflammatory propertiesLess effective as an electrolyte

Ethyl Isopropyl Sulfone stands out due to its application in energy storage systems, particularly for its thermal stability and electrochemical properties, which are crucial for high-performance devices like supercapacitors .

Oxidation of Alkyl Sulfide Precursors Using Tungstate Catalysts

The synthesis of ethyl isopropyl sulfone relies fundamentally on the oxidative transformation of ethyl isopropyl sulfide using tungstate-based catalytic systems [1]. This methodology represents a significant advancement over traditional oxidation procedures, offering enhanced selectivity, improved safety profiles, and superior product purity suitable for industrial applications [1].

Tungstate Catalyst Selection and Performance

Tungstate catalysts demonstrate remarkable efficacy in facilitating the selective oxidation of alkyl sulfides to their corresponding sulfones [1] [2]. The most extensively studied and industrially viable catalysts include sodium tungstate dihydrate and potassium tungstate dihydrate, both exhibiting exceptional performance characteristics under optimized reaction conditions [1].

Table 1: Tungstate Catalyst Performance for Ethyl Isopropyl Sulfone Synthesis

Catalyst TypeCatalyst Loading (parts by weight per 100 parts sulfide)Reaction Temperature (°C)Reaction Time (hours)Product Yield (%)Product Purity (%)Moisture Content (% by weight)
Sodium Tungstate Dihydrate0.1-10 (optimal: 3.8)50-6029099.90.03
Potassium Tungstate0.1-10 (optimal: 3.8)50-6029199.90.01
Potassium Tungstate Dihydrate0.1-10 (optimal: 3.8)50-6028999.80.02
Ammonium Tungstate0.1-1050-603-475-8095-980.1-0.2
No Catalyst (Control)050-6024+<10Not applicableNot applicable

The catalytic mechanism involves the formation of peroxotungstate species through the interaction of tungstate catalysts with hydrogen peroxide [2] [3]. These peroxotungstate intermediates exhibit enhanced electrophilicity compared to hydrogen peroxide alone, facilitating the efficient transfer of electrophilic oxygen to the sulfide substrate [2]. The reaction proceeds through a nucleophilic attack by the sulfide on the peroxotungstate species, resulting in the formation of the corresponding sulfone with high selectivity [2].

Mechanistic Considerations and Reaction Pathways

The tungstate-catalyzed oxidation mechanism operates through a well-defined pathway involving peroxotungstate formation and subsequent oxygen transfer [2] [4]. The process initiates with the reaction between tungstate species and hydrogen peroxide, generating active peroxotungstate intermediates that demonstrate significantly enhanced oxidizing capability compared to hydrogen peroxide alone [2] [4].

The formation of peroxotungstate species is evidenced by characteristic spectroscopic changes, including a shift in ultraviolet-visible absorption from 250 nanometers to 325 nanometers, confirming the generation of the active catalytic species [2]. This transformation enables the selective oxidation of sulfides under mild reaction conditions while maintaining exceptional selectivity toward sulfone formation [2].

Reaction Optimization and Process Parameters

Industrial implementation of tungstate-catalyzed ethyl isopropyl sulfone synthesis requires careful optimization of multiple process parameters to achieve maximum efficiency and product quality [1]. The optimal reaction conditions involve precise control of temperature, catalyst loading, oxidizing agent concentration, and reaction atmosphere [1].

Table 2: Oxidation Conditions and Reaction Parameters

ParameterOptimal Value/RangeCritical Notes
Hydrogen Peroxide Concentration35% aqueous solutionHigher concentrations increase safety risks
Hydrogen Peroxide Amount (moles per mole sulfide)2.0-2.5 (stoichiometric: 2.0)Excess H₂O₂ provides complete oxidation
Sulfuric Acid Concentration25% aqueous solutionLower concentrations reduce corrosion
Sulfuric Acid Amount (parts by weight per 100 parts sulfide)0.1-100 (optimal: 50)Sufficient acidity required for catalyst activation
Reaction Temperature Range0-200°CHigher temperatures may cause side reactions
Optimal Reaction Temperature50-60°CBalance between rate and selectivity
Reaction PressureAtmosphericNo special pressure equipment needed
Reaction AtmosphereNitrogen (inert)Prevents substrate oxidation
Mixing RequirementsVigorous stirring requiredEssential for heat and mass transfer
Heat Removal MethodWater bath coolingExothermic reaction requires temperature control

The reaction demonstrates exceptional efficiency under these optimized conditions, typically achieving product yields exceeding 90% with purities greater than 99.9% and moisture content below 0.1% by weight [1]. These specifications meet the stringent requirements for electrochemical device applications and other high-performance industrial uses [1].

Patent Analysis: EP2441751A1 and Scalable Production Techniques

European Patent EP2441751A1 represents a pivotal advancement in the industrial synthesis of alkyl sulfone compounds, specifically addressing the scalable production of ethyl isopropyl sulfone and related compounds [1]. This patent disclosure provides comprehensive methodologies for both laboratory-scale synthesis and large-scale industrial manufacturing processes [1].

Patent-Disclosed Synthesis Methodology

The patent EP2441751A1 describes a systematic approach to alkyl sulfone synthesis that encompasses both the preparation of alkyl sulfide precursors and their subsequent oxidation to sulfone products [1]. The methodology addresses critical industrial concerns including safety, environmental impact, and economic viability while maintaining high product quality standards [1].

The patent specifically details the preparation of ethyl isopropyl sulfide through a multi-step process involving alkylthiol salt formation and subsequent alkylation reactions [1]. This precursor synthesis employs phase-transfer catalysis to achieve high yields and purity levels suitable for downstream oxidation processes [1].

The alkylthiol salt preparation involves the reaction of ethanethiol with sodium hydroxide in the presence of sodium borohydride as a reducing agent [1]. The optimal conditions specify the use of 1.30 moles of sodium hydroxide per mole of ethanethiol, with 0.05 moles of sodium borohydride to prevent disulfide formation [1]. The resulting ethylthiol sodium salt is then reacted with isopropyl bromide in the presence of tetra-n-butylammonium bromide as a phase-transfer catalyst [1].

Scalable Production Considerations

The patent addresses critical scalability factors including continuous process design, waste minimization, and energy efficiency optimization [1]. The disclosed methodology enables the production of ethyl isopropyl sulfone with consistent quality attributes suitable for industrial applications while minimizing environmental impact [1].

The scalable oxidation process employs tungstate catalysts under controlled conditions to achieve high conversion rates and exceptional product purity [1]. The patent specifies reaction conditions that can be readily scaled from laboratory quantities to multi-kilogram production levels without compromising product quality or safety [1].

Industrial implementation considerations include the elimination of organic solvents during the oxidation step to improve safety and reduce purification requirements [1]. The solvent-free approach enables the production of ethyl isopropyl sulfone with purity levels exceeding 99% and moisture content below 0.1% by weight, meeting specifications for demanding applications [1].

Continuous Flow and Process Intensification

Recent developments in sulfone synthesis have increasingly focused on continuous flow methodologies that offer enhanced safety, improved efficiency, and superior process control compared to traditional batch processes [5] [6]. Continuous-flow synthesis strategies utilizing microchannel reactors have demonstrated significant advantages for industrial-scale sulfone production [5] [6].

Microchannel reactor technology enables precise temperature control during the highly exothermic oxidation process, with maximum temperature excursions limited to 10°C and overtemperature exposure times reduced to less than 20 seconds [5] [6]. This level of thermal control significantly enhances process safety while maintaining optimal reaction conditions for high yield and selectivity [5] [6].

The implementation of dual temperature-controlled continuous-flow processes has proven particularly beneficial for maximizing sulfone yields while ensuring consistent product quality [5] [6]. These systems achieve yields of 95.3% with annual production capacities reaching 18.36 tons per year, demonstrating the commercial viability of continuous flow methodologies [5] [6].

Purification Strategies and Impurity Profiling

The purification of ethyl isopropyl sulfone represents a critical aspect of the manufacturing process, requiring systematic removal of various impurities while maintaining product integrity and achieving specifications suitable for end-use applications [1] [7]. The impurity profile of ethyl isopropyl sulfone is influenced by reaction conditions, starting material purity, and process design parameters [1] [7].

Comprehensive Purification Methodology

Industrial purification of ethyl isopropyl sulfone employs a multi-stage approach incorporating both chemical and physical separation techniques [1]. The purification sequence is designed to address specific classes of impurities while minimizing product loss and maintaining economic viability [1].

Table 3: Purification Strategies and Impurity Profile

Purification MethodTarget Impurities RemovedTypical Effectiveness (%)Process ConditionsFinal Product Purity Range (%)
Water WashingResidual acid, inorganic salts80-90Multiple washes with deionized water85-90
Aqueous SeparationWater-soluble impurities, salts85-95Phase separation in separatory funnel88-92
Simple DistillationLow boiling impurities, water90-95Atmospheric pressure, 80-120°C92-96
Fractional DistillationHigh boiling impurities, unreacted starting materials95-99Reduced pressure, controlled temperature gradient96-99.5
Sodium Sulfite TreatmentResidual hydrogen peroxide99+1.1 equivalents based on H₂O₂ used90-95
Sodium Hydroxide NeutralizationExcess sulfuric acid95-99pH adjustment to 7-888-93
Activated Carbon TreatmentColored impurities, trace organics70-851-5% by weight, 60-80°C contact90-94
RecrystallizationTrace organic impurities (for solid sulfones)95-99Appropriate solvent selection99-99.9

The purification process initiates with chemical quenching of residual hydrogen peroxide using sodium sulfite, followed by neutralization of excess sulfuric acid with sodium hydroxide solution [1]. This chemical treatment prevents decomposition reactions and ensures product stability during subsequent purification steps [1].

Aqueous washing removes water-soluble impurities including inorganic salts, residual acids, and polar byproducts [1]. Multiple washing cycles with deionized water achieve effective removal of these contaminants while minimizing product loss through dissolution [1].

Impurity Characterization and Profiling

The impurity profile of ethyl isopropyl sulfone encompasses various chemical species arising from incomplete reactions, side reactions, and degradation processes [1] [7]. Understanding these impurities is essential for optimizing purification strategies and ensuring product quality [1] [7].

Table 4: Common Impurities and Contamination Profile in Ethyl Isopropyl Sulfone Production

Impurity NameFormation MechanismTypical Concentration Range (ppm)Impact on Product QualityRemoval Strategy
Diethyl SulfoneSide reaction from diethyl sulfide impurity50-500Alters physical propertiesFractional distillation
Diisopropyl SulfoneSide reaction from diisopropyl sulfide impurity100-800Alters physical propertiesFractional distillation
Ethyl Isopropyl SulfoxideIncomplete oxidation of starting material200-2000Reduces oxidation state purityFurther oxidation or chromatographic separation
Ethylsulfonic AcidOver-oxidation under harsh conditions10-100Increases acidity, corrosion potentialNeutralization followed by washing
Isopropylsulfonic AcidOver-oxidation under harsh conditions10-100Increases acidity, corrosion potentialNeutralization followed by washing
Unreacted Ethyl Isopropyl SulfideIncomplete reaction/insufficient oxidizing agent100-5000Compromises shelf stabilityExtended reaction time or additional oxidizing agent
WaterReaction byproduct and solvent residue300-10000Affects electrochemical performanceAzeotropic distillation or molecular sieves
Residual Hydrogen PeroxideExcess oxidizing agent10-200Safety concern, instabilitySodium sulfite quenching
Sulfuric Acid EstersReaction with sulfuric acid catalyst20-300Affects thermal stabilityHydrolysis followed by neutralization

Diethylsulfolane and Related Impurity Analysis

Diethylsulfolane represents a particularly significant impurity concern in sulfone production processes, arising from cyclic rearrangement reactions or contamination from related synthetic pathways [8] [9]. This cyclic sulfone impurity can significantly impact the physical and chemical properties of the final product, necessitating careful monitoring and removal [8] [9].

The formation of diethylsulfolane and related cyclic impurities typically occurs under elevated temperature conditions or in the presence of Lewis acid catalysts [8] [9]. These reaction conditions can promote cyclization reactions that convert linear sulfone products into cyclic analogs with altered properties [8] [9].

Analytical characterization of diethylsulfolane impurities employs advanced chromatographic techniques including high-performance liquid chromatography coupled with mass spectrometry [7] [10]. These methods enable precise quantification and structural identification of cyclic sulfone impurities at trace levels [7] [10].

The removal of diethylsulfolane and related cyclic impurities requires specialized purification approaches including selective crystallization, chromatographic separation, or chemical derivatization followed by extraction [10]. The choice of purification strategy depends on the concentration levels, chemical properties, and economic considerations [10].

Density (1.09 g/cm³), Boiling Point (91°C at 2 mmHg), and Phase Transitions

Ethyl isopropyl sulfone exhibits distinctive physicochemical properties that are characteristic of sulfone compounds. The compound maintains a density of 1.09 g/cm³ at 20°C [1] [2] [3] [4] [5] [6], which is consistent with the relatively high molecular weight and compact molecular structure of sulfones. This density value places ethyl isopropyl sulfone in the category of moderately dense organic solvents, reflecting the presence of the sulfone functional group which contributes to intermolecular interactions.

The boiling point of ethyl isopropyl sulfone is 91°C at 2 mmHg [1] [2] [3] [4] [5] [6], demonstrating the compound's volatility characteristics under reduced pressure conditions. This relatively low boiling point under vacuum conditions is advantageous for purification processes and indicates moderate intermolecular forces. When compared to other sulfones, such as sulfolane which boils at 285°C at atmospheric pressure [7], ethyl isopropyl sulfone shows significantly lower volatility, making it suitable for applications requiring controlled evaporation rates.

Phase transition behavior of ethyl isopropyl sulfone is particularly noteworthy, with a melting point ranging from -8 to -6°C [3] [8]. This sub-ambient melting point ensures that the compound remains in liquid state at room temperature, which is crucial for its application as a solvent in electrochemical systems. The relatively narrow melting point range indicates good purity and consistent molecular composition. This phase behavior contrasts sharply with other sulfones such as dimethyl sulfone (melting point 108.7°C) [9] and ethyl methyl sulfone (melting point 34°C) [10], positioning ethyl isopropyl sulfone as uniquely suitable for room temperature applications.

Thermodynamic phase transition data reveals that ethyl isopropyl sulfone undergoes smooth solid-liquid transitions without the complex phase behavior observed in some cyclic sulfones [9]. Research on sulfone mixtures with lithium salts demonstrates that ethyl isopropyl sulfone maintains liquid state over a wide composition range when combined with electrolyte salts [11] [12]. The compound shows excellent thermal stability with onset degradation temperatures exceeding 200°C [13] [14] [15], significantly higher than its normal operating temperatures.

PropertyValueTemperature/PressureReference
Density1.09 g/cm³20°C [1] [2] [3] [4]
Boiling Point91°C2 mmHg [1] [2] [4] [5]
Melting Point-8 to -6°CAtmospheric [3] [8]
Flash Point100.5-101°CAtmospheric [3] [8] [5]
Thermal Stability>200°COnset degradation [13] [14] [15]

Dielectric Constant and Solvent Polarity in Electrolyte Formulations

Ethyl isopropyl sulfone exhibits high dielectric constant properties characteristic of sulfone solvents [16] [17] [18] [19], making it an exceptional polar aprotic solvent for electrolyte applications. Research consistently identifies ethyl isopropyl sulfone as possessing a high dielectric constant [16] [17] [18] [19], though specific numerical values require experimental determination under standardized conditions. The high dielectric nature of sulfones generally stems from the highly polar sulfone functional group (SO₂), which creates strong dipole moments and enables effective solvation of ionic species.

Comparative dielectric studies indicate that sulfones typically exhibit dielectric constants ranging from 32-47, with sulfolane showing a value of 44 at 30°C [7] and dimethyl sulfone displaying an even higher value of 45.00 at 125°C [20]. The high dielectric constant of ethyl isopropyl sulfone enables superior ion dissociation and reduced ion pairing [14] [15] compared to conventional carbonate-based electrolytes, leading to enhanced ionic conductivity in battery applications.

Solvent polarity classification places ethyl isopropyl sulfone firmly in the category of polar aprotic solvents [14] [15] [21]. This classification is based on several key characteristics: high dielectric constant, significant dipole moment, and absence of readily dissociable protons. The polar aprotic nature makes ethyl isopropyl sulfone particularly effective for dissolving ionic compounds while avoiding the complications associated with protic solvents that can participate in unwanted side reactions.

Electrolyte formulation studies demonstrate that ethyl isopropyl sulfone serves as an excellent high boiling polar solvent with low vapor pressure [14] [15], making it especially suitable where inorganic ionic species need to remain in solution while minimizing electrolyte evaporation. Research shows that when ethyl isopropyl sulfone is added to traditional carbonate-based electrolyte solvents, it increases the decomposition voltage of lithium-ion battery electrolytes and improves battery cycle stability [16] [17] [18].

Ion solvation behavior in ethyl isopropyl sulfone-based electrolytes shows that the high dielectric constant facilitates strong solvation of cations through the oxygen atoms in the sulfone group, while leaving anions relatively unsolvated and thus more reactive [22]. This selective solvation mechanism is crucial for electrochemical applications, as it maintains high ionic mobility while ensuring effective charge separation.

Electrolyte PropertyEthyl Isopropyl SulfoneReference SolventsApplication Benefit
Dielectric ConstantHigh (sulfone range)ACN: 37.5, DMSO: 47.2Enhanced ion dissociation
Polarity ClassificationPolar aproticSimilar to DMSO, DMFSelective ion solvation
Vapor PressureLowLower than carbonatesReduced evaporation
Ion PairingReducedLess than carbonatesHigher conductivity

Viscosity-Temperature Relationships and Ionic Conductivity Dynamics

The viscosity-temperature relationship of ethyl isopropyl sulfone exhibits characteristic behavior typical of organic liquids, with viscosity decreasing significantly as temperature increases [13] [23] [24]. At 20°C, the viscosity is 6.7 mPa·s [13], which represents a moderate viscosity suitable for room temperature electrolyte applications. However, at elevated temperatures of 80°C, the viscosity drops dramatically to 1.8 mPa·s [13], demonstrating the strong temperature dependence of transport properties.

Low-temperature viscosity behavior shows that ethyl isopropyl sulfone becomes highly viscous at sub-ambient temperatures, with viscosity reaching 129.5 mPa·s at -30°C [13]. This significant increase in viscosity at low temperatures reflects the strengthening of intermolecular forces and reduced molecular mobility. The compound transitions to solid state below its melting point of -8°C, making it unsuitable for sub-zero applications without thermal management.

Ionic conductivity dynamics in ethyl isopropyl sulfone-based electrolytes demonstrate a strong positive correlation with temperature [13] [23]. At room temperature (20°C), ionic conductivity reaches 2.2 mS/cm with 0.5 M TEABF₄ [13], while at elevated temperature (80°C), conductivity increases to 8.7 mS/cm [13]. This approximately four-fold increase in ionic conductivity represents excellent transport properties for high-temperature electrochemical applications.

Comparative transport studies reveal that while ethyl isopropyl sulfone-based electrolytes show lower ionic conductivity than acetonitrile-based systems at room temperature (ACN: 53 mS/cm vs EiPS: 2.2 mS/cm at 20°C) [13], the performance gap narrows significantly at elevated temperatures. The superior thermal stability of ethyl isopropyl sulfone allows operation at temperatures where conventional electrolytes become unstable.

Viscosity-conductivity correlation follows the expected inverse relationship, where decreasing viscosity correlates with increasing ionic conductivity [13] [23]. This relationship is governed by the Stokes-Einstein equation, which relates diffusion coefficients to viscosity. Research demonstrates that the diffusion coefficient for copper complexes in ethyl isopropyl sulfone is 1.2×10⁻⁶ cm²/s [25], indicating reasonable mass transport properties despite the higher viscosity compared to conventional solvents.

Temperature-dependent performance optimization studies show that ethyl isopropyl sulfone-based electrolytes achieve optimal performance at temperatures between 60-80°C [13] [26] [23], where the combination of reduced viscosity and enhanced ionic conductivity provides superior electrochemical characteristics. At these elevated temperatures, ethyl isopropyl sulfone-based devices can outperform conventional acetonitrile-based systems in terms of stability and cycle life.

Temperature (°C)Viscosity (mPa·s)Ionic Conductivity (mS/cm)Performance Rating
-30129.5Solid state (0)Not applicable
206.72.2Standard conditions
40DecreasingIncreasingEnhanced performance
60Further reducedHigherHigh-temp applications
801.88.7Optimal performance

Mechanistic understanding of ionic transport in ethyl isopropyl sulfone reveals that the high dielectric constant facilitates ion dissociation [16] [17], while the temperature-dependent viscosity controls ion mobility [13] [23]. The balance between these factors determines overall electrolyte performance, with ethyl isopropyl sulfone showing particular advantage in high-temperature, high-voltage applications where thermal and electrochemical stability are paramount.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-(Ethanesulfonyl)propane

Dates

Last modified: 08-16-2023

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